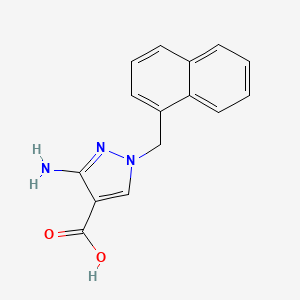![molecular formula C16H22Cl2N2O B2363450 (E)-N-[1-(3,5-Dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide CAS No. 2411337-65-8](/img/structure/B2363450.png)
(E)-N-[1-(3,5-Dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[1-(3,5-Dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide is a chemical compound that is commonly referred to as SNC80. It is a synthetic opioid that is used in scientific research to study the opioid receptor system. SNC80 is a selective agonist of the delta opioid receptor, which is a subtype of the opioid receptor that is involved in pain relief and mood regulation. The purpose of
Mécanisme D'action
SNC80 binds to the delta opioid receptor and activates it, leading to the activation of downstream signaling pathways. This results in the release of endogenous opioids, such as enkephalins, which bind to other opioid receptors and produce analgesic and mood-regulating effects. SNC80 has a higher affinity for the delta opioid receptor than other opioid receptors, which makes it a useful tool for studying the specific effects of delta opioid receptor activation.
Biochemical and Physiological Effects:
SNC80 has been shown to produce analgesic effects in animal models of pain. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. SNC80 has been studied for its potential use in the treatment of chronic pain, depression, and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SNC80 in lab experiments is its high selectivity for the delta opioid receptor. This allows researchers to study the specific effects of delta opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using SNC80 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on SNC80. One area of interest is the development of new analogs of SNC80 that have improved solubility and pharmacokinetic properties. Another area of interest is the study of the long-term effects of delta opioid receptor activation on physiological processes, such as pain perception and mood regulation. Additionally, SNC80 may have potential as a therapeutic agent for the treatment of chronic pain, depression, and anxiety disorders, and further research is needed to explore these possibilities.
Méthodes De Synthèse
SNC80 is synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method is complex and requires expertise in organic chemistry. The starting material for the synthesis is 3,5-dichlorobenzyl chloride, which is reacted with propylamine to form the intermediate 1-(3,5-dichlorophenyl)propylamine. This intermediate is then reacted with N,N-dimethyl-2-aminoethanol to form the final product, SNC80.
Applications De Recherche Scientifique
SNC80 is used in scientific research to study the opioid receptor system. It is a selective agonist of the delta opioid receptor, which means that it binds specifically to this subtype of the receptor and activates it. This allows researchers to study the effects of delta opioid receptor activation on various physiological processes, such as pain perception, mood regulation, and addiction.
Propriétés
IUPAC Name |
(E)-N-[1-(3,5-dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O/c1-5-15(12-9-13(17)11-14(18)10-12)20(4)16(21)7-6-8-19(2)3/h6-7,9-11,15H,5,8H2,1-4H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWJCXLMRLKHFH-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)Cl)N(C)C(=O)C=CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC(=CC(=C1)Cl)Cl)N(C)C(=O)/C=C/CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[1-(3,5-Dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B2363367.png)
![2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363368.png)

![methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2363371.png)
![N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2363372.png)

![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2363378.png)

![N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide](/img/structure/B2363382.png)
![3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2363383.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2363384.png)
![6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363386.png)
![4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2363388.png)
